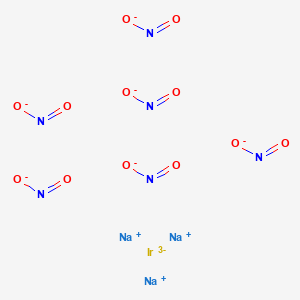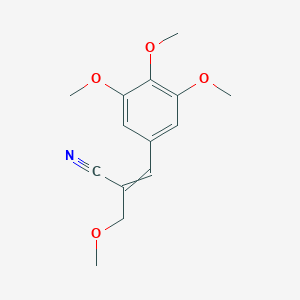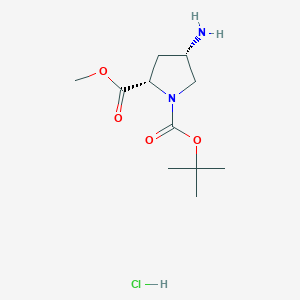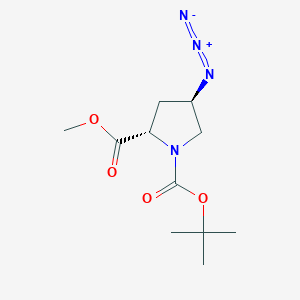
4,4-Difluoropiperidine hydrochloride
Descripción general
Descripción
4,4-Difluoropiperidine hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in the synthesis of other compounds. The presence of fluorine atoms in the piperidine ring structure is of particular interest because of the unique properties that fluorine imparts to organic molecules, such as increased stability and lipophilicity, which can be beneficial in drug design .
Synthesis Analysis
The synthesis of 4,4-difluoropiperidine and its derivatives has been explored through different methodologies. One approach involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by a series of reactions including borane reduction, lactamization, and reduction of the lactam to yield 4-substituted 3,3-difluoropiperidines . Another study reports the synthesis of a novel series of (R)-4,4-difluoropiperidine as dopamine receptor 4 (D4R) antagonists, highlighting the importance of the (R)-enantiomer for biological activity . Additionally, 3-alkoxy-4,4-difluoropiperidines have been synthesized using deoxofluorination of 3-alkoxy-4-piperidinones with morpholino-sulfur trifluoride, showcasing the versatility of the difluoropiperidine scaffold .
Molecular Structure Analysis
The molecular structure of 4,4-difluoropiperidine has been characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, in particular, has been used to study the conformational equilibria and measure the rates of N-H inversion in the six-membered ring. The activation energy for this inversion process has been determined in different solvents, providing insights into the dynamic behavior of the molecule . The X-ray crystal structure of the (R)-enantiomer has also been obtained, confirming the active isomer in the context of D4R antagonists .
Chemical Reactions Analysis
The reactivity of 4,4-difluoropiperidine has been explored in the context of its potential as a building block for further chemical transformations. For instance, the oxidation of 4,4-difluoro-3,3-dihydroxypiperidine has been studied, leading to the formation of interesting derivatives . The presence of fluorine atoms can influence the reactivity of the molecule, as seen in other polyfluoroheterocyclic compounds, where the acidity of hydrogen atoms and the reactivity in free radical halogenation are affected by the fluorine substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-difluoropiperidine are influenced by the presence of fluorine atoms. The fluorine substituents can affect the molecule's lipophilicity, acidity, and overall stability, which are important factors in drug design and synthesis of pharmaceutical intermediates. The conformational analysis provided by NMR spectroscopy gives valuable information about the molecule's preferred conformations in solution and the energy barriers between them . Understanding these properties is crucial for the development of new compounds based on the 4,4-difluoropiperidine scaffold.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Industry
-
Neurological Disorders Treatment
-
Neurotransmitter Regulation
-
Histamine-3 Receptor Antagonists Development
-
Agrochemical Industry
-
Organic Synthesis
-
Insecticides and Herbicides
-
Laboratory Chemicals
Safety And Hazards
4,4-Difluoropiperidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4,4-difluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUKBBBSMNNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374290 | |
| Record name | 4,4-Difluoropiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropiperidine hydrochloride | |
CAS RN |
144230-52-4 | |
| Record name | 4,4-Difluoropiperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144230-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoropiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine, 4,4-difluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)











![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)